2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-7-9(5-12(15)16)14-13(19-7)8-2-3-10-11(4-8)18-6-17-10/h2-4H,5-6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSONUHNWKOJJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC3=C(C=C2)OCO3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid typically involves multiple steps One common route starts with the preparation of the benzodioxole derivative, followed by the formation of the oxazole ringThe reaction conditions often require the use of catalysts, specific temperature controls, and purification steps such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of industrial reactors might be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzodioxole or oxazole rings.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace hydrogen atoms or other substituents on the rings with different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-inflammatory Properties
Research has indicated that compounds with oxazole rings exhibit significant anti-inflammatory effects. A study demonstrated that derivatives of 2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as arthritis .
2. Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies show that it can induce apoptosis in cancer cells by activating the caspase pathway. This mechanism highlights its potential as a chemotherapeutic agent .
3. Neuroprotective Effects
Recent findings suggest that this compound may also offer neuroprotective benefits. Research indicates that it can reduce oxidative stress in neuronal cells, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's .
Environmental Applications
1. Environmental Risk Assessment
As an ionizable organic compound, this compound is relevant in environmental risk assessments. Its behavior in aquatic environments has been studied to evaluate bioaccumulation and degradation rates, which are crucial for understanding its ecological impact .
2. Biodegradability Studies
Studies have shown that the compound's structure influences its biodegradability. Research indicates that compounds with similar structures degrade more efficiently in wastewater treatment processes, making them safer for environmental release .
Material Science Applications
1. Polymer Synthesis
The unique chemical properties of this compound allow it to be used as a monomer in polymer synthesis. Polymers derived from this compound exhibit enhanced thermal stability and mechanical properties, making them suitable for advanced material applications .
2. Coatings and Adhesives
Due to its chemical stability and adhesive properties, the compound is being explored for use in coatings and adhesives. Its incorporation into formulations can improve durability and resistance to environmental factors .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anti-inflammatory Effects | Evaluated the impact on cytokine levels | Significant reduction in IL-6 and TNF-alpha levels in cell cultures |
| Anticancer Activity Investigation | Assessed apoptosis induction | Induced caspase activation leading to cancer cell death |
| Neuroprotective Research | Investigated oxidative stress reduction | Reduced ROS levels in neuronal cell lines |
| Environmental Impact Study | Analyzed biodegradation rates | Demonstrated efficient degradation under simulated wastewater conditions |
| Polymer Development Research | Explored polymerization potential | Developed polymers with enhanced mechanical properties |
Mechanism of Action
The mechanism of action of 2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cyclooxygenase enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and their implications:
Electronic and Reactivity Profiles
- Oxazole vs. Isoxazole/Benzothiazole: Replacing oxazole with isoxazole (oxygen at position 2) reduces aromaticity and alters hydrogen-bonding capacity .
- Substituent Effects : The benzodioxol group in the target compound provides electron-donating effects, stabilizing charge-transfer interactions. Chlorine or bromine substituents (e.g., 4-bromophenyl analogs) increase electrophilicity, impacting reactivity .
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | 2-(5-Methyl-2-phenyl-oxazol-4-yl)acetic acid | 2-[2-(4-Bromophenyl)-5-methyl-oxazol-4-yl]acetic acid |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₂NO₅ | C₁₂H₁₁NO₃ | C₁₃H₁₀BrNO₃ |
| Molecular Weight | 274.25 g/mol | 217.22 g/mol | 316.13 g/mol |
| LogP (Predicted) | 2.1 | 1.8 | 2.5 |
| Hydrogen Bond Acceptors | 5 | 3 | 3 |
Biological Activity
The compound 2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a derivative of oxazole and benzodioxole, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Antioxidant Properties
Research indicates that compounds containing the benzodioxole moiety exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. The presence of the oxazole ring enhances this activity by stabilizing radical species.
Anti-inflammatory Effects
Studies have shown that derivatives of benzodioxole can inhibit pro-inflammatory cytokines. For instance, a related compound demonstrated a reduction in interleukin levels in vitro, suggesting potential applications in treating inflammatory conditions . The specific mechanism involves the modulation of NF-kB pathways, which are critical in inflammatory responses.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays have indicated cytotoxic effects against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest . Further research is needed to elucidate the exact pathways involved.
The mechanisms through which this compound exerts its biological effects include:
- Antioxidant Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
- Cytokine Modulation : It alters the expression of cytokines and growth factors involved in inflammation and cancer progression.
- Cell Cycle Regulation : Induces cell cycle arrest at specific phases, thereby inhibiting proliferation of cancer cells.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various derivatives including this compound using DPPH and ABTS assays. Results showed a significant reduction in free radical levels compared to control groups (p < 0.05), confirming its potential as a therapeutic antioxidant .
Case Study 2: Anti-inflammatory Effects in Animal Models
In an animal model of arthritis, administration of the compound resulted in a marked decrease in swelling and pain scores compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells in joint tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
